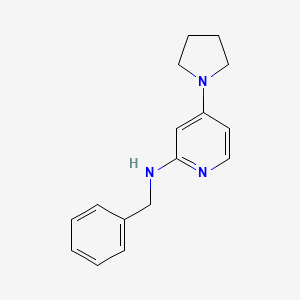

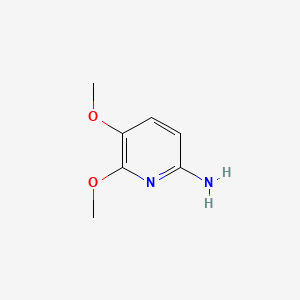

2-(N-Benzylamino)-4-pyrrolidinopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthèse de N-amidoximes substituées

La 2-(N-benzylamino)-4-pyrrolidinopyridine peut être utilisée dans la synthèse de N-amidoximes substituées . Ce procédé implique une approche monotope pour la synthèse de N-amidoximes substituées à partir d'amides secondaires ou d'amides intermédiaires . L'application synthétique des amidoximes obtenues a également été démontrée par la formation de 1,2,4-oxadiazolones .

Synthèse de pipérazines N-protégées-α-substituées énantiomériquement pures

Ce composé peut également être utilisé dans la synthèse de pipérazines 3-substituées énantiomériquement pures . La méthodologie représente une procédure monotope efficace et simple, employant une séquence synthétique consistant en une réaction d'Ugi à 4 composants, une déprotection Boc, une réaction de cyclisation intramoléculaire et une réduction finale .

Clivage oxydant C-N des N,N-dibenzylanilines

La this compound peut être utilisée dans un clivage oxydant C-N non aqueux catalysé par photoredox, entraîné par la lumière visible, des N,N-dibenzylanilines . Ce protocole permet également la conversion du 2-(dibenzylamino)benzamide en quinazolinones .

Safety and Hazards

Mécanisme D'action

Target of Action

Benzylamines, a class of compounds to which this molecule belongs, are known to interact with various biological targets

Mode of Action

Benzylamines are known to undergo various chemical reactions, including n-alkylation with alcohols, c-n coupling with aliphatic halides, and n-monoalkylation of amides with alcohols . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Benzylamines are known to participate in various chemical reactions, which could potentially affect multiple biochemical pathways .

Result of Action

It’s worth noting that benzylamines can undergo various chemical reactions, which could potentially lead to a variety of molecular and cellular effects .

Action Environment

Factors such as ph and temperature are known to affect the stability and reactivity of benzylamines .

Analyse Biochimique

Biochemical Properties

2-(N-Benzylamino)-4-pyrrolidinopyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress modulation and cytokine secretion . These interactions are crucial as they can influence the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation of peripheral blood mononuclear cells and modulate cytokine secretion . Additionally, it has been observed to impact ATP levels and oxidative stress markers, indicating its role in cellular energy metabolism and redox balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit acetylcholinesterase activity, which is crucial for its potential therapeutic effects in neurological disorders . The compound also influences gene expression, further contributing to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, it has been observed that the compound’s effects can change over time. For instance, its memory-enhancing potential in mice was significant over a specific period . Long-term studies have also indicated its stability and sustained effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can enhance memory and cognitive function, while higher doses may lead to toxic or adverse effects . These findings are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and the levels of metabolites. For example, it has been shown to affect amino acid metabolism, which is essential for its role in cellular processes and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation. These interactions are essential for understanding its pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

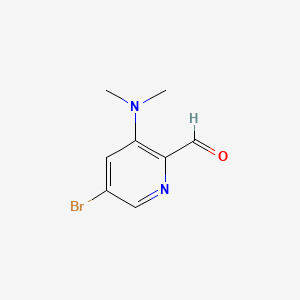

N-benzyl-4-pyrrolidin-1-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-6-14(7-3-1)13-18-16-12-15(8-9-17-16)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11,13H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJLSEHSDBWJIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718440 |

Source

|

| Record name | N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352318-24-1 |

Source

|

| Record name | N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)